molecular formula C13H19ClN2O3 B1441799 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-25-6

3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441799
CAS No.: 1220032-25-6
M. Wt: 286.75 g/mol
InChI Key: GLGPRMIXHWQBJS-UHFFFAOYSA-N
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Description

3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a 3-nitrophenoxyethyl substituent. Structurally, it consists of a piperidine ring (a six-membered amine heterocycle) linked via an ethyl chain to a 3-nitrophenoxy group.

Properties

IUPAC Name

3-[2-(3-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-15(17)12-4-1-5-13(9-12)18-8-6-11-3-2-7-14-10-11;/h1,4-5,9,11,14H,2-3,6-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGPRMIXHWQBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=CC(=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

The primary synthetic route involves the following key steps:

  • Step 1: Nucleophilic Substitution Reaction
    3-Nitrophenol reacts with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The base deprotonates the phenol, generating the phenolate ion, which then attacks the electrophilic carbon of the chloroethyl moiety, displacing the chloride ion and forming the ether linkage.

    • Reaction Conditions: Typically carried out in polar aprotic solvents or mixtures such as acetonitrile or ethanol/water.
    • Catalysts/Additives: Potassium iodide may be added catalytically to enhance reaction rates.
    • Temperature: Reflux conditions or moderate heating (e.g., 50–100°C) are common to drive the reaction to completion.
  • Step 2: Formation of Hydrochloride Salt
    The free base product is converted into its hydrochloride salt by treatment with hydrochloric acid, facilitating isolation as a crystalline solid with improved stability and handling properties.

  • Step 3: Purification
    The crude product is purified by recrystallization from suitable solvents or by chromatographic methods to achieve high purity. Industrial processes may employ continuous flow reactors and advanced crystallization techniques for scalability and consistency.

Industrial Production Methods

Industrial synthesis emphasizes:

  • Scalability: Use of large-scale reactors with controlled temperature and stirring.
  • Optimization: Reaction parameters such as solvent choice, base quantity, temperature, and reaction time are optimized to maximize yield and minimize impurities.
  • Purification: Techniques such as recrystallization, filtration, and chromatographic purification are used to ensure product purity >98%.
  • Automation: Continuous flow reactors are increasingly employed to enhance reproducibility and process safety.

Detailed Reaction Conditions and Data

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
1 3-Nitrophenol + 2-chloroethylpiperidine + K2CO3 Acetonitrile or ethanol/water Reflux (50–100°C) 70–85 Potassium iodide catalyst may be used
2 Treatment with HCl Ethanol or ether Room temperature Quantitative Formation of hydrochloride salt
3 Recrystallization or chromatography Ethyl acetate, methyl tert-butyl ether Cooling to 0–5°C >98 purity Ensures removal of unreacted materials and byproducts

Research Findings and Optimization Insights

  • Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor reaction progress, with mobile phases such as toluene:ethyl acetate (7:3) providing effective separation.
  • Yield and Purity: Literature reports yields ranging from 70% to 85% for the nucleophilic substitution step, with final product purity exceeding 98% after purification.
  • Catalyst Effects: Addition of catalytic potassium iodide has been shown to increase reaction rates by facilitating halide exchange, improving nucleophilic substitution efficiency.
  • Solvent Effects: Polar aprotic solvents like acetonitrile favor the SN2 mechanism by stabilizing ions and enhancing nucleophilicity of the phenolate ion.
  • Temperature Control: Maintaining reaction temperature between 50°C and reflux conditions ensures optimal reaction kinetics without decomposition.
  • Purification Techniques: Recrystallization from mixtures of ethyl acetate and methyl tert-butyl ether under controlled cooling provides high purity crystalline product with good recovery.

Comparative Summary of Preparation Methods

Aspect Laboratory Scale Industrial Scale
Reaction Setup Batch reactors, reflux apparatus Large-scale reactors, continuous flow
Base Used Potassium carbonate Potassium carbonate or sodium carbonate
Catalyst Potassium iodide (optional) Potassium iodide for enhanced kinetics
Solvent Acetonitrile, ethanol/water Optimized solvent systems for cost and safety
Purification Recrystallization, chromatography Crystallization, filtration, automated chromatography
Yield 70–85% Comparable or improved via process control
Product Form Free base or hydrochloride salt Hydrochloride salt preferred for stability

Notes on Chemical Reactivity and Further Transformations

  • The nitro group on the phenoxy ring can be chemically reduced to an amino group under catalytic hydrogenation conditions (e.g., hydrogen gas with palladium catalyst), enabling further functionalization.
  • The piperidine ring nitrogen can undergo nucleophilic substitution reactions, allowing derivatization for pharmaceutical lead optimization.
  • The hydrochloride salt form enhances solubility and stability, facilitating handling and formulation.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted piperidines: Formed by substitution reactions on the piperidine ring.

Scientific Research Applications

3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and safety profiles.

Compound Name Substituent(s) on Phenoxy Group Molecular Formula Molecular Weight (g/mol) Key Properties/Risks References
3-[2-(3-Nitrophenoxy)ethyl]piperidine HCl 3-Nitro C₁₃H₁₇ClN₂O₃ 296.74 Expected high polarity due to nitro group; potential irritant (inferred from analogs) N/A (target)
3-[2-(2-tert-Butyl-4-chlorophenoxy)ethyl]piperidine HCl 2-tert-Butyl, 4-chloro C₁₇H₂₅Cl₂NO 346.29 Lipophilic due to tert-butyl group; no specific hazard data provided
4-[2-[3-(Trifluoromethyl)phenoxy]ethyl]piperidine HCl 3-Trifluoromethyl C₁₄H₁₇ClF₃NO 329.74 Enhanced metabolic stability from CF₃ group; no safety data
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 2,4-Dichloro, 3,5-dimethyl C₁₆H₂₂Cl₃NO 366.71 High halogen content increases toxicity risk; irritant (Category 2 skin/eye)
2-[2-(3-Ethylphenoxy)ethyl]piperidine HCl 3-Ethyl C₁₅H₂₂ClNO 283.79 Moderate lipophilicity; H335 (respiratory irritation)
3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl 3,5-Dimethyl C₁₅H₂₂ClNO 283.79 Methyl groups reduce reactivity; H302 (oral toxicity), H315 (skin irritation)
4-(3-Fluoro-2-nitrophenoxy)piperidine HCl 3-Fluoro, 2-nitro C₁₁H₁₄ClFN₂O₃ 296.69 Dual electron-withdrawing groups (F, NO₂); likely high reactivity

Structural and Functional Differences

  • Electron-Withdrawing vs. The trifluoromethyl group in offers metabolic resistance but reduces polarity.
  • Halogen Effects: Chlorine substituents (e.g., ) increase molecular weight and toxicity risks. For example, 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl has documented irritant properties .
  • Steric Effects : Bulky groups like tert-butyl in may hinder binding to enzymatic active sites, whereas smaller substituents (e.g., ethyl in ) allow greater conformational flexibility.

Pharmacological Potential

Piperidine derivatives are prominent in neurology (e.g., donepezil, an acetylcholinesterase inhibitor ). The target compound’s nitro group may confer unique binding affinity, but absence of direct activity data necessitates further study. Compounds with trifluoromethyl () or chlorine substituents () are more likely candidates for antimicrobial or anticancer applications due to their stability and halogen-mediated interactions.

Biological Activity

3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H19ClN2O3C_{13}H_{19}ClN_2O_3 and a molecular weight of approximately 286.76 g/mol. Its structure features a piperidine ring substituted with a 2-(3-nitrophenoxy)ethyl group, which contributes to its distinct chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. The presence of the nitro group suggests potential redox activity, which may influence its interaction with biological targets.

Potential Mechanisms:

  • Dopamine Receptor Modulation: Preliminary studies indicate that the compound may interact with dopamine receptors, which are crucial in treating neurological disorders such as depression and schizophrenia.
  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. It has been studied for its potential therapeutic applications in:

  • Depression and Anxiety: Its ability to modulate neurotransmitter release suggests it could be effective in treating mood disorders.
  • Schizophrenia: The compound's interaction with dopamine receptors may provide a pathway for developing treatments for schizophrenia.

Anticancer Activity

There is emerging evidence that piperidine derivatives, including this compound, may possess anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .

Research Findings and Case Studies

Study FocusFindingsReference
NeuropharmacologyModulation of dopamine receptors; implications for mood disorders
Anticancer ActivityInduction of apoptosis in hypopharyngeal tumor cells; potential as an anticancer agent
Antibacterial ActivityStructural relatives show potent activity against resistant bacteria

Q & A

Q. What are the recommended analytical techniques for characterizing 3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride?

To ensure structural and chemical integrity, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, while High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can assess purity and detect impurities. Fourier-Transform Infrared Spectroscopy (FTIR) is useful for identifying functional groups, particularly the nitrophenoxy and piperidine moieties. Cross-verification using X-ray crystallography or computational modeling (e.g., density functional theory) may resolve ambiguities in spectral assignments .

Q. What safety precautions are necessary when handling this compound?

Researchers must adhere to strict safety protocols:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) to avoid inhalation of aerosols .
  • Storage: Keep the compound in a dry, cool environment (2–8°C) away from heat sources and strong oxidizers .
  • Ventilation: Conduct experiments in a fume hood to minimize exposure to vapors or dust .
  • First Aid: In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How should researchers design a stability study for this compound under various storage conditions?

A robust stability study should evaluate:

  • Temperature: Compare degradation rates at 2–8°C (recommended storage) versus room temperature (25°C) and accelerated conditions (40°C) .
  • Humidity: Expose the compound to 60% relative humidity to assess hygroscopicity.
  • Light Sensitivity: Test photostability under UV and visible light using ICH Q1B guidelines.
  • Time Points: Collect samples at 0, 1, 3, 6, and 12 months for HPLC or LC-MS analysis to quantify degradation products.
  • Reactivity: Monitor interactions with common solvents (e.g., DMSO, ethanol) and oxidizers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or MS) be resolved during structural elucidation?

Discrepancies in NMR or mass spectrometry data often arise from impurities, stereoisomerism, or dynamic equilibria. To address this:

  • Use 2D NMR techniques (e.g., COSY, NOESY) to confirm proton-proton correlations and spatial arrangements.
  • Perform isotopic labeling or deuterium exchange experiments to identify labile protons.
  • Validate results with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Apply computational chemistry tools (e.g., Gaussian, ORCA) to predict NMR chemical shifts and compare them with experimental data .

Q. What strategies mitigate decomposition during synthetic reactions involving this compound?

To minimize degradation:

  • Reaction Atmosphere: Use inert conditions (argon/nitrogen) to prevent oxidation of the nitrophenoxy group .
  • Temperature Control: Avoid exceeding 50°C during synthesis; lower temperatures reduce thermal decomposition.
  • Catalyst Optimization: Screen palladium or nickel catalysts for coupling reactions to improve selectivity and yield.
  • Purification: Employ flash chromatography or recrystallization to isolate the compound from reactive byproducts .

Q. How can researchers assess the compound’s biological activity, such as receptor binding or enzyme inhibition?

  • In Vitro Assays: Use radioligand binding assays (e.g., with ³H-labeled ligands) to evaluate affinity for histamine H3 receptors, as structurally related piperidine derivatives show activity in this class .
  • Calcium Channel Studies: Measure N-type voltage-dependent Ca²⁺ channel inhibition using patch-clamp electrophysiology in HEK293 cells .
  • Enzyme Inhibition: Screen against target enzymes (e.g., acetylcholinesterase) via spectrophotometric assays, monitoring changes in substrate turnover rates .

Q. What are the key physicochemical properties influencing experimental design?

Critical properties include:

  • Solubility: Test solubility in polar (water, methanol) and nonpolar solvents (dichloromethane) to optimize reaction media.
  • pKa: Determine the basicity of the piperidine nitrogen (predicted pKa ~8–10) to guide pH-dependent studies.
  • Thermal Stability: Perform differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Q. How can synthetic yield be optimized considering steric and electronic effects?

  • Steric Hindrance: Introduce bulky protecting groups (e.g., tert-butoxycarbonyl) on the piperidine nitrogen to direct regioselectivity during nitrophenoxy coupling .
  • Electronic Effects: Use electron-withdrawing substituents on the phenyl ring to enhance electrophilic aromatic substitution reactivity.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity of the phenoxy group in SN2 reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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3-[2-(3-Nitrophenoxy)ethyl]piperidine hydrochloride

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